

potential off-target effects of CEP-28122 in vitro

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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B10762211 Get Quote

Technical Support Center: CEP-28122

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vitro off-target effects of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: How selective is CEP-28122 for ALK?

A1: CEP-28122 is a highly potent and selective ALK inhibitor with an IC50 of approximately 1.9 nM in enzymatic assays.[1][2][3][4][5] Its selectivity has been evaluated against a broad panel of kinases, where it showed minimal to no inhibition for the majority of kinases tested at a concentration of 1 μ mol/L.[1]

Q2: Have any significant off-target kinases been identified for CEP-28122?

A2: Yes, while CEP-28122 is highly selective for ALK, some off-target activity has been observed at higher concentrations. In a screening panel of 259 protein kinases, 15 kinases showed more than 90% inhibition at a 1 μmol/L concentration of CEP-28122.[1] Notably, the Ribosomal S6 Kinase (Rsk) family members (Rsk2, Rsk3, and Rsk4) and Flt4 have been identified as potential off-targets with IC50 values that are at least 10-fold higher than that for ALK.[1]

Q3: What are the known downstream signaling pathways affected by on-target ALK inhibition by CEP-28122?







A3: CEP-28122 has been shown to inhibit the phosphorylation of key downstream effectors of the ALK signaling pathway. This includes the suppression of phosphorylation of STAT3, Akt, and ERK1/2 in ALK-positive cancer cell lines.

Q4: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to ALK inhibition. Could these be due to off-target effects of CEP-28122?

A4: It is possible. If you are using high concentrations of CEP-28122, you may be observing effects due to the inhibition of off-target kinases such as the Rsk family. It is recommended to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. Correlating your phenotypic observations with the known off-target profile of CEP-28122 can help in interpreting the results.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected cell toxicity or altered morphology at high concentrations	Off-target kinase inhibition (e.g., Rsk family kinases).	1. Perform a dose-response curve to determine the lowest effective concentration for ALK inhibition in your specific cell line. 2. If possible, use a structurally unrelated ALK inhibitor as a control to confirm that the observed phenotype is specific to ALK inhibition. 3. Analyze the phosphorylation status of known off-target substrates to assess the extent of off-target activity.
Discrepancy between enzymatic and cellular assay results	Differences in cell permeability, metabolism of the compound, or engagement of off-target kinases within the cellular context.	1. Confirm target engagement in cells by assessing the phosphorylation status of ALK and its direct downstream targets (e.g., STAT3, Akt, ERK1/2). 2. Titrate the concentration of CEP-28122 in your cellular assays to find a window where on-target ALK inhibition is maximized and off-target effects are minimized.
Inconsistent results across different cell lines	Varied expression levels of ALK and potential off-target kinases.	1. Characterize the expression levels of ALK and key off-target kinases (e.g., Rsk2, Rsk3, Rsk4) in the cell lines being used. 2. Normalize the observed effects to the level of ALK expression and phosphorylation inhibition.



Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CEP-28122 against On-Target and Key Off-Target Kinases.

Target Kinase	IC50 (nM)	Fold Selectivity vs. ALK	Reference
ALK	1.9	-	[1][2][3][4][5]
Rsk2	7-19	~4-10	[1]
Rsk3	7-19	~4-10	[1]
Rsk4	7-19	~4-10	[1]
Flt4	46	~24	[2]

Note: A panel of 259 protein kinases was screened, and 15 kinases showed over 90% inhibition at 1 μ mol/L CEP-28122.[1]

Experimental Protocols

Kinase Selectivity Profiling

The kinase selectivity of CEP-28122 was determined using a commercially available kinase profiling service (e.g., Millipore's Kinase Profiler service).

- Principle: The inhibitory activity of the compound is measured against a large panel of purified protein kinases.
- Methodology:
 - $\circ\,$ CEP-28122 was tested at a concentration of 1 $\mu mol/L$ against a panel of 259 different protein kinases.
 - The enzymatic activity of each kinase was measured in the presence and absence of the inhibitor.



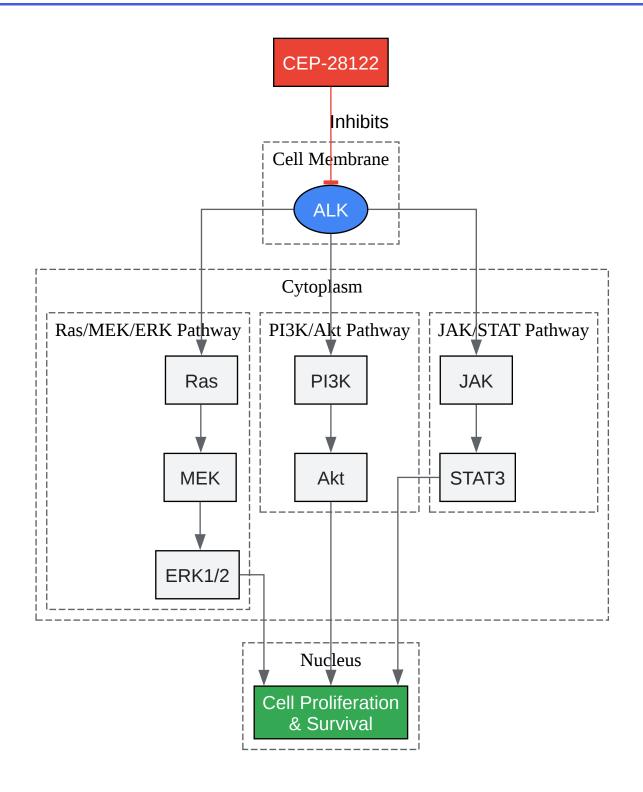




- The percentage of inhibition was calculated for each kinase.
- For kinases showing significant inhibition (e.g., >90%), follow-up dose-response experiments were performed to determine the IC50 values.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

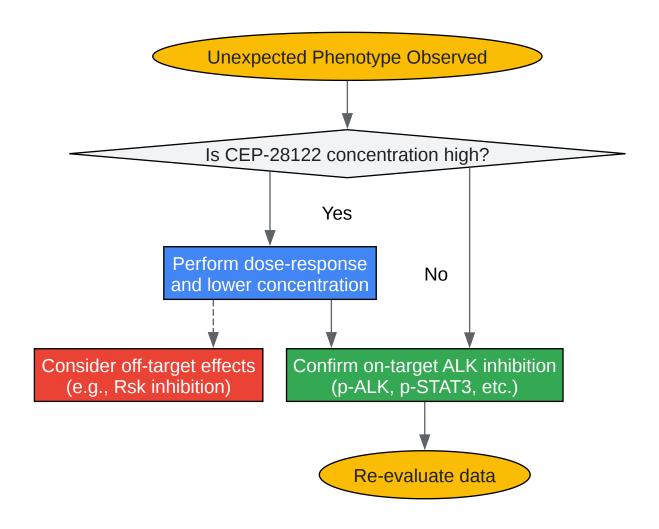




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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.





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Caption: Troubleshooting workflow for unexpected in vitro results with CEP-28122.

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